molecular formula C13H13N3O2S B12765084 Vkt22vrg3H CAS No. 947327-54-0

Vkt22vrg3H

Cat. No.: B12765084
CAS No.: 947327-54-0
M. Wt: 275.33 g/mol
InChI Key: ZOOGXBWEFFDOBY-UHFFFAOYSA-N
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Description

The compound 3,4-dihydro-4-(3-methylphenyl)-2H-pyrido(4,3-e)-1,2,4-thiadiazine 1,1-dioxide , also known by its unique identifier Vkt22vrg3H Its molecular formula is C13H13N3O2S .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-4-(3-methylphenyl)-2H-pyrido(4,3-e)-1,2,4-thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzylamine with 2-chloro-3-formylquinoline in the presence of a base, followed by cyclization with thiosemicarbazide under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-4-(3-methylphenyl)-2H-pyrido(4,3-e)-1,2,4-thiadiazine 1,1-dioxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-dihydro-4-(3-methylphenyl)-2H-pyrido(4,3-e)-1,2,4-thiadiazine 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties due to its ability to inhibit CDK2, which plays a crucial role in cell cycle regulation.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins required for cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Thioglycoside derivatives

Uniqueness

3,4-dihydro-4-(3-methylphenyl)-2H-pyrido(4,3-e)-1,2,4-thiadiazine 1,1-dioxide is unique due to its specific structural features, which confer distinct biological activities. Unlike other similar compounds, it has shown superior cytotoxic activities against various cancer cell lines and significant inhibitory activity against CDK2 .

Properties

CAS No.

947327-54-0

Molecular Formula

C13H13N3O2S

Molecular Weight

275.33 g/mol

IUPAC Name

4-(3-methylphenyl)-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide

InChI

InChI=1S/C13H13N3O2S/c1-10-3-2-4-11(7-10)16-9-15-19(17,18)13-8-14-6-5-12(13)16/h2-8,15H,9H2,1H3

InChI Key

ZOOGXBWEFFDOBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CNS(=O)(=O)C3=C2C=CN=C3

Origin of Product

United States

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